

An In-depth Technical Guide to 3,4-Dimethyl-2,6-dinitrophenol

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Compound of Interest

Compound Name: 3,4-Dimethyl-2,6-dinitrophenol

CAS No.: 4097-61-4

Cat. No.: B181587

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CAS Number: 4097-61-4

For: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dimethyl-2,6-dinitrophenol is a nitrated aromatic compound belonging to the dinitrophenol (DNP) family. While much of the scientific literature focuses on its more notorious isomer, 2,4-dinitrophenol, understanding the properties and potential applications of all isomers is crucial for comprehensive research in toxicology, environmental science, and pharmacology. This guide provides a detailed overview of **3,4-Dimethyl-2,6-dinitrophenol**, synthesizing available data and providing expert insights into its chemical characteristics, synthesis, and biological implications. Due to the limited specific data on this particular isomer, information from closely related dinitrophenols will be referenced to provide a broader context, with clear indications of this extrapolation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3,4-Dimethyl-2,6-dinitrophenol** is fundamental to its application in research and development. These properties influence its solubility, stability, and interaction with biological systems.

Property	Value	Source
CAS Number	4097-61-4	ChemBK
Molecular Formula	C ₈ H ₈ N ₂ O ₅	ChemBK
Molecular Weight	212.16 g/mol	ChemBK
Appearance	Yellow crystalline solid (inferred)	General DNP properties[1]
Solubility	Slightly soluble in water; soluble in organic solvents (inferred)	General DNP properties[1]
Melting Point	Not available	
Boiling Point	Not available	

Synthesis of 3,4-Dimethyl-2,6-dinitrophenol

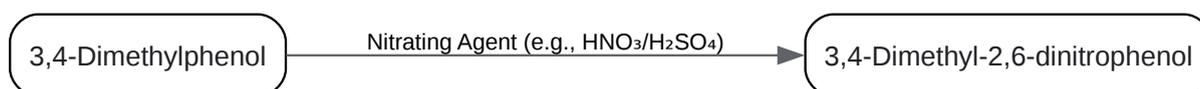
The synthesis of **3,4-Dimethyl-2,6-dinitrophenol** typically proceeds through the nitration of its precursor, 3,4-dimethylphenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring guide the position of the nitro groups. The hydroxyl group is a strong activating ortho-, para-director, while the methyl groups are weaker activating ortho-, para-directors. The positions 2 and 6 are activated by both the hydroxyl group and the methyl groups, making them susceptible to electrophilic nitration.

A study by Hartshorn et al. (1989) on the nitration of substituted phenols demonstrated that the reaction of 3,4-dimethylphenol with nitrogen dioxide yields the 2,6-dinitrophenol derivative[1]. While the detailed experimental protocol from this specific study is not publicly available, a general procedure for the nitration of a substituted phenol is outlined below.

Experimental Protocol: Nitration of 3,4-Dimethylphenol (Generalized)

Disclaimer: This is a generalized protocol and requires optimization and adherence to all safety precautions. Nitration reactions are highly exothermic and can be dangerous if not controlled properly.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethylphenol in a suitable solvent such as glacial acetic acid or dichloromethane.
- **Cooling:** Cool the reaction mixture to 0-5 °C using an ice bath.
- **Addition of Nitrating Agent:** Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise to the cooled solution while maintaining the temperature below 10 °C.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, slowly pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.
- **Isolation and Purification:** Collect the solid product by filtration, wash with cold water until the washings are neutral, and then dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.



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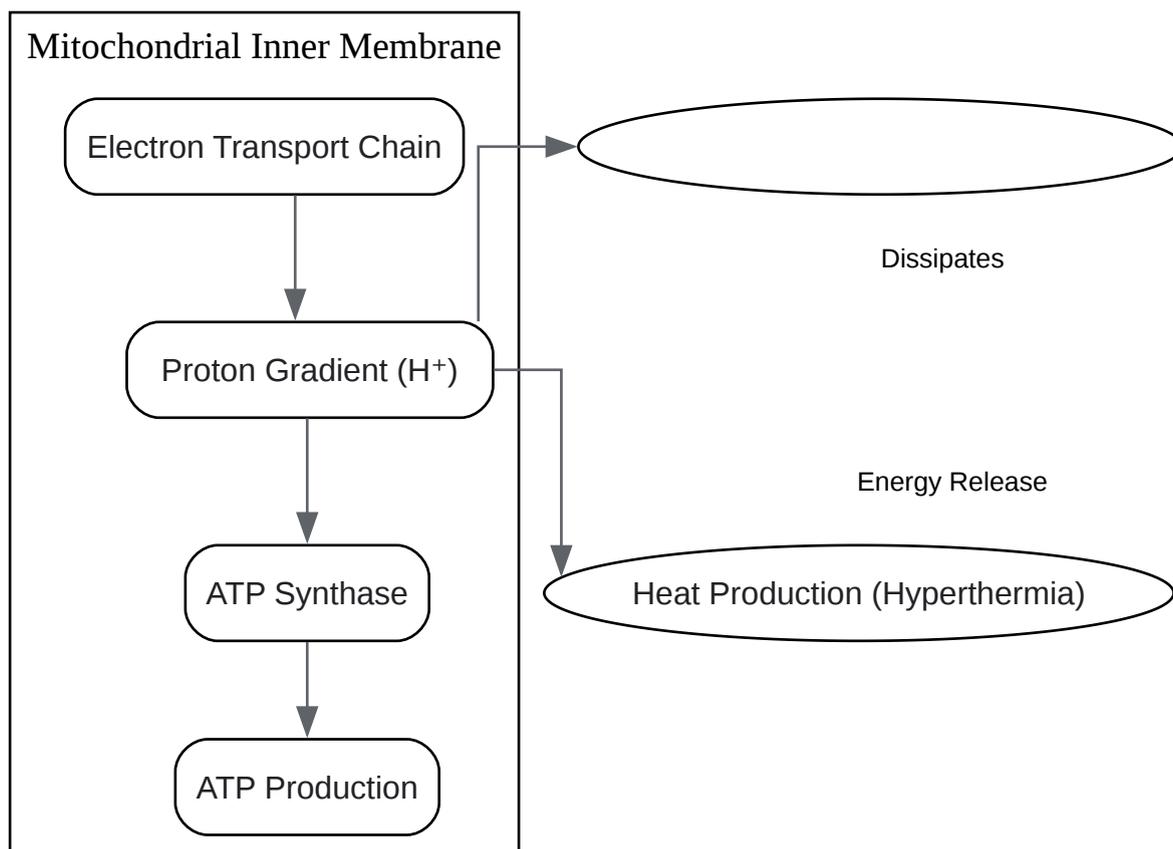
Caption: Synthesis of **3,4-Dimethyl-2,6-dinitrophenol**.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria[2][3]. This process is central to their biological effects.

3,4-Dimethyl-2,6-dinitrophenol, like other toxic DNPs, is believed to act as a protonophore. It shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for the synthesis of ATP by ATP synthase. This uncoupling of electron transport

from ATP synthesis leads to a compensatory increase in the metabolic rate as the body tries to produce more ATP. The energy that would have been used for ATP synthesis is instead released as heat, leading to hyperthermia[2][4].



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Caption: Mechanism of DNP as an uncoupler.

Toxicology and Safety

While specific toxicological data for **3,4-Dimethyl-2,6-dinitrophenol** is scarce, the toxicological profile of dinitrophenols, in general, is well-documented, primarily through studies on 2,4-DNP. It is reasonable to assume that the 3,4-dimethyl isomer shares a similar hazard profile.

Dinitrophenols are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. The primary toxic effects are a result of the uncoupling of oxidative phosphorylation, leading to a rapid increase in metabolic rate, hyperthermia, sweating, and tachycardia[2][5].

Chronic exposure can lead to cataracts, skin lesions, and damage to the bone marrow, central nervous system, and cardiovascular system[6].

A comparative study on the acute intraperitoneal LD50 of DNP isomers in mice indicated that 3,4-dinitrophenol is less potent than 2,4- and 2,6-dinitrophenol but more potent than 2,3- and 2,5-dinitrophenol. Another source suggests that dinitrophenols with nitro groups in the 3,4-positions stimulate oxygen consumption.

Safety Precautions:

- **Handling:** Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles[7].
- **Storage:** Store in a cool, dry, and well-ventilated area away from heat and incompatible materials such as oxidizing agents and bases.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations.

Potential Applications

Given the limited specific research on **3,4-Dimethyl-2,6-dinitrophenol**, its applications are largely inferred from the known uses of other dinitrophenols. These compounds have been utilized in various industrial and research settings:

- **Chemical Intermediate:** As a dinitrophenol, it could serve as a precursor in the synthesis of dyes, pigments, and other organic compounds[1].
- **Biochemical Research:** Its ability to uncouple oxidative phosphorylation makes it a useful tool in metabolic research to study cellular energy pathways.
- **Herbicides and Pesticides:** Dinitrophenols have been used as active ingredients in herbicides and pesticides, although many of these uses have been discontinued due to toxicity[7][8].
- **Wood Preservatives:** The biocidal properties of dinitrophenols have led to their use in wood preservation[1].

It is important to note that the use of dinitrophenols, including **3,4-Dimethyl-2,6-dinitrophenol**, as weight-loss drugs is extremely dangerous and has been banned by regulatory agencies due to a high risk of fatal overdose[5].

Analytical Methods

The analysis of nitrophenols in various matrices is typically performed using chromatographic techniques. While a validated method specifically for **3,4-Dimethyl-2,6-dinitrophenol** is not readily available in the literature, methods for other nitrophenols can be adapted.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common and reliable method for the separation and quantification of nitrophenols[9]. A reversed-phase HPLC method with UV detection would be a suitable starting point for the analysis of **3,4-Dimethyl-2,6-dinitrophenol**.

Generalized HPLC Method:

- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water or methanol and water, with a small amount of acid (e.g., acetic acid or formic acid) to ensure the analyte is in its protonated form.
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of **3,4-Dimethyl-2,6-dinitrophenol**.
- Quantification: Quantification can be achieved using an external standard calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of nitrophenols, often requiring derivatization to improve volatility and chromatographic performance.

Generalized GC-MS Method:

- Extraction: Extraction of the analyte from the sample matrix using a suitable organic solvent.

- Derivatization: Derivatization of the phenolic hydroxyl group, for example, by silylation, to increase volatility.
- GC Separation: Separation on a capillary column suitable for nonpolar to moderately polar compounds.
- MS Detection: Mass spectrometric detection provides high selectivity and sensitivity, and the mass spectrum can be used for definitive identification.

Conclusion

3,4-Dimethyl-2,6-dinitrophenol is a member of the dinitrophenol family with a high potential for biological activity due to its ability to uncouple oxidative phosphorylation. While specific research on this isomer is limited, its properties and potential applications can be inferred from the extensive knowledge of related compounds, particularly 2,4-dinitrophenol. Further research is needed to fully characterize the unique properties, toxicological profile, and potential applications of **3,4-Dimethyl-2,6-dinitrophenol**. Researchers working with this compound should exercise extreme caution due to its presumed high toxicity.

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